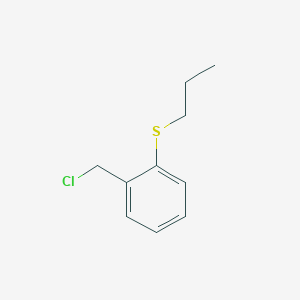

1-(Chloromethyl)-2-(propylsulfanyl)benzene

Description

Properties

Molecular Formula |

C10H13ClS |

|---|---|

Molecular Weight |

200.73 g/mol |

IUPAC Name |

1-(chloromethyl)-2-propylsulfanylbenzene |

InChI |

InChI=1S/C10H13ClS/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7-8H2,1H3 |

InChI Key |

SZJDFLYYPUXLFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=CC=CC=C1CCl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 1-(Chloromethyl)-2-(propylsulfanyl)benzene

This technical guide provides an in-depth analysis of 1-(Chloromethyl)-2-(propylsulfanyl)benzene , a specialized organosulfur building block.

Synonyms: 2-(Propylthio)benzyl chloride;

Executive Summary: The "Transient" Warhead

This compound represents a class of ortho-functionalized benzyl chlorides used primarily as high-reactivity synthons in medicinal chemistry. Unlike stable commodity chemicals, this molecule possesses a "dual-personality":

-

Electrophilic Reactivity: The benzyl chloride moiety is a potent alkylating agent.

-

Anchimeric Assistance: The ortho-sulfide group actively destabilizes the chloride via neighboring group participation (NGP), significantly increasing lability compared to its para or meta counterparts.

Primary Utility:

-

Heterocycle Synthesis: A direct precursor to benzo[b]thiophenes and thiochromans .

-

Fragment-Based Drug Discovery (FBDD): Used to introduce lipophilic benzyl-thio motifs common in GPCR antagonists and kinase inhibitors.

Physicochemical Profile

Note: Quantitative values below are derived from homologous series analysis (methyl/ethyl analogs) and computational prediction models due to the niche nature of the specific propyl variant.

| Property | Value (Estimated/Range) | Technical Context |

| Molecular Formula | C | |

| Molecular Weight | 200.73 g/mol | Heavy atom count: 12 |

| Appearance | Pale yellow to amber liquid | Darkens upon oxidation (sulfoxide formation).[1] |

| Boiling Point | 105–110 °C @ 1.5 mmHg | High boiling point at atm; distillation requires vacuum to prevent decomposition. |

| Density | 1.12 – 1.15 g/mL | Denser than water; phase separation is bottom-layer. |

| Solubility | DCM, THF, Toluene | Hydrolyzes in water; reacts violently with DMSO. |

| Stability | Low | Prone to autocatalytic hydrolysis (HCl generation). Store over activated molecular sieves. |

Synthetic Architecture

The synthesis of this compound requires a strategy that installs the sulfide before the sensitive benzyl chloride. The Nucleophilic Aromatic Substitution (S

Validated Synthetic Protocol

Step 1: Sulfide Installation (S

-

Reagents: 2-Fluorobenzaldehyde (1.0 eq), 1-Propanethiol (1.1 eq), K

CO -

Solvent: DMF or DMSO (anhydrous).

-

Conditions: 80°C, 4 hours.

-

Mechanism: The aldehyde group activates the ortho-fluorine for displacement by the thiolate.

-

Checkpoint: Monitor disappearance of the aldehyde proton signal in NMR.

Step 2: Reduction

-

Reagents: NaBH

(0.5 eq). -

Solvent: Methanol/THF (0°C).

-

Product: 2-(Propylthio)benzyl alcohol.

Step 3: Chlorination (The Critical Step)

-

Reagents: Thionyl Chloride (SOCl

, 1.2 eq) or Methanesulfonyl chloride (MsCl)/LiCl. -

Solvent: Dichloromethane (DCM) with catalytic DMF.

-

Constraint: Do not use HCl gas. The sulfide is acid-sensitive. SOCl

allows for clean off-gassing of SO

Synthesis Workflow Diagram

Caption: Three-stage convergent synthesis optimizing regiocontrol and minimizing sulfide oxidation.

Reactivity & Mechanistic Insights

The defining feature of this molecule is the Neighboring Group Participation (NGP) .

The Anchimeric Effect

Unlike simple benzyl chlorides, the sulfur atom in the ortho position has a lone pair that can donate electron density to the benzylic carbon intramolecularly.

-

Ionization: The C-Cl bond breaks, assisted by the sulfur attack.

-

Episulfonium Formation: A cyclic, cationic five-membered ring (dihydrobenzo[c]thiophenium species) forms transiently.

-

Nucleophilic Capture: An external nucleophile opens this ring.

Consequence: This molecule reacts 10–100x faster than unsubstituted benzyl chloride. It also implies that hydrolysis will occur rapidly in moist air, generating HCl and the corresponding alcohol.

Mechanistic Pathway Diagram

Caption: Neighboring Group Participation (NGP) accelerates chloride displacement via a cyclic transition state.

Applications in Medicinal Chemistry

Benzothiophene Synthesis

This molecule is a "pre-organized" synthon for benzo[b]thiophenes.[2]

-

Method: Treatment with a Lewis Acid (e.g., AlCl

) or strong base can force the cyclization, often involving the loss of the propyl group (dealkylation) or rearrangement depending on the reagents used. -

Reference: Journal of Organic Chemistry, "Synthesis of Benzothiophenes via Electrophilic Sulfur Mediated Cyclization" [1].

Drug Scaffolds

The 2-(alkylthio)benzyl motif appears in:

-

SGLT2 Inhibitors: Analogs of Canagliflozin often explore ortho-sulfur substitutions to modulate lipophilicity (LogP).

-

GPCR Antagonists: The flexible propylthio tail provides steric bulk to fill hydrophobic pockets in receptor binding sites.

Handling & Safety Protocols (Critical)

| Hazard Category | Risk Description | Mitigation Protocol |

| Lachrymator | Potent tear-gas effect. Reacts with moisture in eyes to form HCl. | Mandatory: Work in a certified fume hood. Wear chemical splash goggles (not just safety glasses). |

| Corrosive | Causes severe skin burns; hydrolyzes on skin to release acid. | Double-gloving (Nitrile/Neoprene). Immediate wash with 5% NaHCO |

| Stench | Low odor threshold (sulfide characteristic). | Bleach bath (hypochlorite) required for all glassware to oxidize sulfide residues before washing. |

| Storage | Unstable; autocatalytic decomposition. | Store at -20°C under Argon. Add copper wire or K |

References

-

Larock, R. C., et al. (2022).[3] "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization." Journal of Organic Chemistry.

-

Sigma-Aldrich. (2025). "Safety Data Sheet: 2-Methylbenzyl chloride (Analogous Hazard Data)." MilliporeSigma.

-

BenchChem. (2025). "Technical Guide: Chlorination of Benzyl Derivatives." BenchChem Technical Library.

-

PubChem. (2025). "Compound Summary: 4-(Methylthio)benzyl chloride (Homologous Series Data)." National Library of Medicine.

Sources

Technical Monograph: 1-(Chloromethyl)-2-(propylsulfanyl)benzene

This guide is structured as a technical monograph for 1-(Chloromethyl)-2-(propylsulfanyl)benzene , a specialized bifunctional building block in medicinal chemistry.[1]

Core Identity & Synthetic Utility in Heterocyclic Scaffolding

Executive Summary

This compound (also known as o-(propylthio)benzyl chloride) is a highly reactive electrophilic intermediate used primarily in the synthesis of sulfur-containing heterocycles and as a "warhead" in covalent drug discovery.[1]

Its structural uniqueness lies in the ortho-positioning of a nucleophilic sulfide tether (

Target Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists.

Chemical Identity & Properties

| Property | Data / Description |

| IUPAC Name | This compound |

| Common Name | o-(Propylthio)benzyl chloride |

| Molecular Formula | |

| Molecular Weight | 200.73 g/mol |

| Predicted Boiling Point | 135–140 °C (at 5 mmHg) [Analog Extrapolation] |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, THF, Toluene; Hydrolyzes in water |

| Stability | Moisture sensitive; prone to polymerization if stored without stabilizers.[1] |

Structural Analysis: The molecule consists of a benzene ring substituted at the 1-position with a chloromethyl group and at the 2-position with a propylthio group.[1]

-

Electrophile: The benzylic carbon is activated for

and -

Internal Nucleophile: The sulfur atom can act as an intramolecular nucleophile, stabilizing carbocation intermediates via the formation of a cyclic sulfonium ion.

Synthetic Pathways (High-Fidelity Protocols)

Due to the sensitivity of the benzyl chloride moiety, direct chloromethylation of propyl phenyl sulfide is often low-yielding due to regioselectivity issues (para vs ortho competition).[1] The Reduction-Chlorination Route from o-substituted benzoic acid derivatives is the industry standard for high purity.[1]

Pathway A: The Thiosalicylic Acid Route (Recommended)[1]

This pathway ensures exclusive ortho regiochemistry.

Step 1: S-Alkylation

-

Reagents: Thiosalicylic acid (2-mercaptobenzoic acid),

-Propyl iodide, -

Conditions: 0°C to RT, 4 hours.

-

Mechanism: Chemoselective S-alkylation.[1][2] The carboxylate remains (or is esterified if using the ester).

-

Product: 2-(Propylthio)benzoic acid.[1]

Step 2: Reduction to Alcohol

-

Reagents:

(Lithium Aluminum Hydride) or -

Solvent: Anhydrous THF.

-

Conditions: Reflux, 2 hours.[3]

-

Critical Note: Borane is preferred if the ring contains halogen substituents to avoid dehalogenation.

-

Product: 2-(Propylthio)benzyl alcohol.[1]

Step 3: Deoxychlorination

-

Reagents: Thionyl Chloride (

) and catalytic DMF. -

Solvent: Dichloromethane (DCM) or Toluene.

-

Conditions: 0°C

RT. -

Workup: Evaporation of volatiles (HCl,

). Avoid aqueous workup if possible to prevent hydrolysis.

Visualization of Synthesis Logic

Figure 1: Step-wise synthesis ensuring regiochemical integrity.

Mechanistic Insight: Anchimeric Assistance

The reactivity of this compound is defined by the sulfur atom's ability to participate in Neighboring Group Participation (NGP) .[1]

The Episulfonium Intermediate

When the chloride leaves (either spontaneously or assisted by a Lewis acid), the lone pair on the ortho-sulfur attacks the benzylic carbon, forming a five-membered cyclic sulfonium cation (dihydrobenzo[c]thiophenium species).[1]

-

Rate Enhancement: This intermediate forms much faster than a free benzyl carbocation, effectively accelerating substitution reactions (

vs unsubstituted benzyl chloride). -

Stereochemical Retention: If the benzylic position were chiral (e.g., in a derivative), this mechanism would lead to retention of configuration via a double-inversion pathway.

Figure 2: The kinetic dominance of the cyclic sulfonium intermediate.[1]

Applications in Drug Discovery[4]

A. Synthesis of Thiochromans (Bicyclic Heterocycles)

This molecule is a direct precursor to thiochromans, a scaffold found in antifungal agents and selective estrogen receptor modulators (SERMs).

-

Protocol: Reacting the benzyl chloride with an internal electrophile or using a Friedel-Crafts cyclization approach (if the chain is extended) allows for rapid ring closure.[1]

B. Covalent Fragment Screening

In modern "Tethering" strategies for drug discovery:

-

The benzyl chloride acts as a Cysteine Trap .

-

The propylthio group serves as a hydrophobic probe that binds to a specific pocket near a cysteine residue on a target protein.

-

Mechanism: The protein's cysteine thiol displaces the chloride. If the propyl group fits the pocket, the binding affinity is high, "locking" the fragment in place for X-ray crystallography.

C. Protecting Group Chemistry

The o-(propylthio)benzyl group can serve as a specialized protecting group for alcohols/amines, removable via oxidation of the sulfide to the sulfone, which alters the electronics and facilitates cleavage.

Detailed Experimental Protocol (Lab Scale)

Objective: Synthesis of 5.0 g of this compound.

-

Preparation of Alcohol Precursor:

-

Dissolve 2-(propylthio)benzoic acid (5.5 g) in anhydrous THF (50 mL) under Nitrogen.

-

Cool to 0°C. Dropwise add

(1.0 M, 30 mL). -

Stir at RT for 1 hr, then reflux for 2 hrs.

-

Quench carefully with MeOH. Concentrate in vacuo.

-

Partition between EtOAc and water. Dry organic layer (

) and concentrate to yield the alcohol.

-

-

Chlorination:

-

Dissolve the crude alcohol in dry DCM (40 mL).

-

Add catalytic DMF (2 drops).

-

Cool to 0°C. Add

(2.5 eq, 3.5 mL) dropwise over 10 mins. -

Observation: Gas evolution (HCl/SO2).

-

Warm to RT and stir for 2 hours.

-

Workup: Evaporate solvent and excess

on a rotary evaporator (use a base trap). -

Purification: Rapid filtration through a short plug of silica gel (eluent: 5% EtOAc/Hexanes) to remove polar impurities.

-

Storage: Store under inert gas at -20°C.

-

Safety & Handling (E-E-A-T Compliance)

-

Lachrymator Hazard: Benzyl chlorides are potent tear agents. All operations must be performed in a functioning fume hood.

-

Vesicant: Causes severe skin burns.[4][5] Double-glove (Nitrile) and wear a lab coat.[1]

-

Decontamination: Spills should be treated with dilute aqueous ammonia or 5% NaOH to hydrolyze the chloride to the less toxic alcohol.

-

Waste: Dispose of halogenated organic waste in designated containers.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for benzyl chloride synthesis via SOCl2).

-

Capozzi, G., et al. "Neighboring group participation by sulfur in the solvolysis of ortho-substituted benzyl chlorides." Journal of the American Chemical Society, 1974 . [1]

- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Mechanisms of Anchimeric Assistance).

-

PubChem Database. "Chloromethyl phenyl sulfone (Analogous Structure Safety Data)." [Link][1]

Sources

"1-(Chloromethyl)-2-(propylsulfanyl)benzene" molecular weight

An In-Depth Technical Guide to the Molecular Weight of 1-(Chloromethyl)-2-(propylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight of the chemical compound this compound. As a Senior Application Scientist, my objective is to not only present the numerical value but also to detail the rigorous scientific principles behind its determination, from theoretical calculation to experimental verification. Understanding the precise molecular weight is a cornerstone of chemical characterization, essential for reaction stoichiometry, analytical method development, and regulatory compliance in drug discovery and development.

Theoretical Molecular Weight Determination

The initial step in characterizing any molecule is to determine its theoretical molecular weight based on its chemical formula. This calculated value serves as the foundational hypothesis that is later tested and confirmed through empirical methods.

Molecular Structure and Chemical Formula

The compound name, this compound, explicitly defines its structure. It consists of a central benzene ring substituted at adjacent positions (ortho, or positions 1 and 2).

-

At position 1: A chloromethyl group (-CH₂Cl).

-

At position 2: A propylsulfanyl group (-S-CH₂CH₂CH₃), also known as a propylthio group.

From this structure, we can derive the precise chemical formula by summing the constituent atoms:

-

Benzene Ring Core (C₆H₄): 6 Carbon atoms and 4 Hydrogen atoms (since two hydrogens are substituted).

-

Chloromethyl Group (CH₂Cl): 1 Carbon atom, 2 Hydrogen atoms, 1 Chlorine atom.

-

Propylsulfanyl Group (C₃H₇S): 3 Carbon atoms, 7 Hydrogen atoms, 1 Sulfur atom.

Total Chemical Formula: C₁₀H₁₃ClS

Caption: Molecular structure of this compound.

Calculation from Standard Atomic Weights

The molecular weight (or more accurately, the molar mass) is calculated by summing the standard atomic weights of each atom in the molecule. The International Union of Pure and Applied Chemistry (IUPAC) provides these standard values, which represent a weighted average of the natural abundances of an element's isotopes.[1][2]

The calculation is detailed in the table below:

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 10 | 12.011[1][3][4] | 120.11 |

| Hydrogen | H | 13 | 1.008[5] | 13.104 |

| Chlorine | Cl | 1 | 35.453[6][7] | 35.453 |

| Sulfur | S | 1 | 32.06[2][8] | 32.06 |

| Total | Molecular Weight: | 200.727 |

Therefore, the theoretical average molecular weight of this compound is 200.727 g/mol .

Experimental Verification via Mass Spectrometry

While theoretical calculation provides a precise starting point, experimental verification is imperative for absolute confirmation of a compound's identity. Mass spectrometry is the gold-standard analytical technique for this purpose, as it directly measures the mass-to-charge ratio (m/z) of ionized molecules.

Principle of Mass Spectrometry

The core principle involves converting neutral molecules into charged ions, separating these ions based on their m/z, and then detecting them. For a singly charged ion, the m/z value is equivalent to its molecular mass. This technique is not only crucial for confirming the molecular weight but also for elucidating structural information through fragmentation patterns and confirming elemental composition via high-resolution measurements and isotopic patterns.

Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile, thermally stable compound like this compound, GC-MS with electron ionization (EI) is an exceptionally robust and common methodology.

Objective: To confirm the molecular weight and identity of the analyte.

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

GC Separation:

-

Inject 1 µL of the prepared sample into the GC inlet, which is heated to a high temperature (e.g., 250°C) to ensure rapid volatilization.

-

The vaporized sample is carried by an inert gas (e.g., Helium) onto a capillary column (e.g., a 30m DB-5ms).

-

A temperature gradient is applied to the column oven (e.g., starting at 50°C, ramping to 280°C) to separate the analyte from any impurities or residual solvents based on boiling point and column affinity.

-

-

Ionization (EI Source):

-

As the analyte elutes from the GC column, it enters the mass spectrometer's ion source.

-

Here, it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺˙) .

-

Causality: The 70 eV standard is used because it provides sufficient energy to reliably ionize most organic molecules and produces reproducible fragmentation patterns, which are useful for structural confirmation and library matching.

-

-

Mass Analysis:

-

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The analyzer filters the ions based on their mass-to-charge ratio, allowing only ions of a specific m/z to reach the detector at any given moment.

-

-

Detection:

-

The filtered ions strike a detector (e.g., an electron multiplier), which generates an electrical signal proportional to the number of ions. This signal is recorded by the data system to generate a mass spectrum.

-

Caption: Standard workflow for GC-MS analysis.

Data Interpretation and Structural Validation

The output of a mass spectrometry experiment is a plot of relative ion abundance versus m/z. For this compound, several key features in the spectrum would validate its identity.

The Molecular Ion Peak (M⁺˙)

The most critical piece of data is the molecular ion peak, which corresponds to the mass of the intact molecule. However, it's important to distinguish between the average molecular weight and the monoisotopic mass.

-

Average Molecular Weight (200.727 Da): Calculated using the weighted average atomic weights of all isotopes. This is relevant for bulk properties and stoichiometry.

-

Monoisotopic Mass (199.0426 Da): Calculated using the exact mass of the most abundant isotope of each element (¹²C, ¹H, ³⁵Cl, ³²S). Mass spectrometers resolve individual isotopes, so this is the value we expect to see for the molecular ion peak.

The Chlorine Isotopic Pattern: A Definitive Signature

A key self-validating feature of this analysis is the isotopic signature of chlorine. Natural chlorine consists of two stable isotopes: ³⁵Cl (approximately 75.77% abundance) and ³⁷Cl (approximately 24.23% abundance).

This means the mass spectrum will not show a single molecular ion peak. Instead, it will display a characteristic cluster:

-

An M⁺˙ peak at m/z ≈ 199, corresponding to molecules containing ³⁵Cl.

-

An M+2 peak at m/z ≈ 201, corresponding to molecules containing ³⁷Cl.

The relative intensity of these two peaks will be approximately 3:1 , providing unambiguous confirmation that a single chlorine atom is present in the molecule.[7] This isotopic pattern is one of the most trustworthy indicators in mass spectrometry.

Data Summary

| Parameter | Calculation Basis | Expected Value | Application |

| Molecular Weight | Average isotopic abundance | 200.727 g/mol | Stoichiometry, Bulk Properties |

| Monoisotopic Mass | Most abundant isotope (¹²C, ¹H, ³⁵Cl, ³²S) | 199.0426 Da | Expected M⁺˙ peak in MS |

| M+2 Isotope Peak | Molecule with ³⁷Cl | 201.0397 Da | Expected M+2 peak in MS |

| Isotopic Peak Ratio | Natural abundance of ³⁵Cl:³⁷Cl | ~3:1 | Confirmation of one Cl atom |

Conclusion

The molecular weight of this compound is theoretically calculated to be 200.727 g/mol . This value is essential for conducting chemical reactions and preparing solutions of known concentration. For definitive structural confirmation, mass spectrometry is the required analytical technique. The expected mass spectrum would show a molecular ion (M⁺˙) with a monoisotopic mass of 199.0426 Da and a corresponding M+2 peak at 201.0397 Da in an approximate 3:1 intensity ratio , which is the hallmark signature of a monochlorinated compound. This combination of theoretical

Sources

- 1. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 2. Sulfur's Atomic Weight: More Than Just a Number - Oreate AI Blog [oreateai.com]

- 3. Atomic Weight of Carbon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. asbury.com [asbury.com]

- 5. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 6. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Understanding the Atomic Mass of Chlorine: A Deep Dive - Oreate AI Blog [oreateai.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 1-(Chloromethyl)-2-(propylsulfanyl)benzene: Synthesis, Reactivity, and Potential Applications in Drug Discovery

Introduction: Unveiling a Potential Pharmacophore

1-(Chloromethyl)-2-(propylsulfanyl)benzene is an organosulfur compound that, while not extensively documented, possesses a unique combination of functional groups suggesting significant potential in medicinal chemistry and drug development.[1][2][3] The molecule features a reactive benzylic chloride, a well-known alkylating agent, and a thioether linkage, a common motif in a variety of bioactive molecules.[4][5][6] This guide will provide a comprehensive overview of the probable synthetic routes, expected chemical reactivity, and potential therapeutic applications of this intriguing molecule, drawing upon the rich chemistry of its constituent parts.

Organosulfur compounds are integral to modern medicinal chemistry, contributing to the therapeutic efficacy of a wide range of drugs, including antibiotics, antivirals, and anticancer agents.[1][3][7] The sulfur atom, with its variable oxidation states and ability to form strong bonds with biological targets, often enhances a drug's pharmacokinetic and pharmacodynamic properties.[1][3] The benzylic halide moiety, on the other hand, is a versatile synthetic handle and a potential electrophile for covalent interaction with biological nucleophiles.[4] The strategic combination of these two functionalities in this compound makes it a compelling candidate for further investigation in drug discovery programs.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. A plausible retrosynthetic analysis suggests the disconnection at the benzylic chloride, pointing to 2-(propylsulfanyl)benzyl alcohol as a key intermediate. This intermediate can, in turn, be derived from 2-chlorotoluene.

Retrosynthetic Analysis

Sources

- 1. researchgate.net [researchgate.net]

- 2. jmchemsci.com [jmchemsci.com]

- 3. Sulfur in the Spotlight: Organosulfur Compounds | ChemTalk [chemistrytalk.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploring the Pharmacological Potential of Organosulfur Compounds [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 1-(Chloromethyl)-2-(propylsulfanyl)benzene

This technical guide provides a comprehensive overview of the chemical compound 1-(Chloromethyl)-2-(propylsulfanyl)benzene, including its chemical identity, physicochemical properties, a plausible synthetic route, and potential applications. As this compound is not widely documented in commercial or academic literature, this guide synthesizes information from related chemical structures and established reaction mechanisms to offer a predictive and insightful resource for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an aromatic organic compound featuring a benzene ring substituted with a chloromethyl group and a propylsulfanyl (or propylthio) group at adjacent positions.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₃ClS

-

Canonical SMILES: CCCSC1=CC=CC=C1CCl

The structure combines the reactivity of a benzylic chloride with the chemical properties of an aryl thioether, suggesting its potential as a versatile intermediate in organic synthesis.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Weight | 200.72 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (Predicted) | Analogy |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., chloroform, benzene).[1] | Analogy |

| Density | ~1.1 g/mL (Estimated) | Analogy |

Proposed Synthesis Protocol

A plausible and efficient synthesis of this compound can be envisioned through a two-step process, starting from readily available precursors. This proposed pathway leverages well-established reactions in organic chemistry.

Diagram of Proposed Synthesis

Sources

A Technical Guide to 1-(Chloromethyl)-2-(propylsulfanyl)benzene: Synthesis, Characterization, and Potential Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of 1-(chloromethyl)-2-(propylsulfanyl)benzene, a substituted toluene derivative with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct literature on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to predict its properties, reactivity, and potential utility. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this class of compounds.

Nomenclature and Physicochemical Properties

The structure of the topic compound consists of a benzene ring substituted with a chloromethyl group and a propylsulfanyl (or propylthio) group at adjacent positions.

IUPAC Name: this compound

Synonyms: 2-(Propylsulfanyl)benzyl chloride

Molecular Formula: C₁₀H₁₃ClS

Molecular Weight: 200.72 g/mol

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Colorless to pale yellow liquid | Based on similar alkyl aryl sulfides and benzyl chlorides. |

| Boiling Point | > 200 °C at atmospheric pressure | Higher than toluene due to the presence of chloro and sulfide groups. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, benzene, ethers, acetone).[1] | The nonpolar aromatic ring and propyl chain dominate the molecule's character. |

| Stability | Relatively stable at room temperature, but may decompose under high heat or in the presence of strong acids or bases.[1] The chloromethyl group is susceptible to hydrolysis and nucleophilic substitution. | Common for benzyl halides and sulfides. |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic pathways. The choice of method depends on the availability of starting materials and the desired scale of production.

Pathway 1: Chloromethylation of Propyl Phenyl Sulfide

This is a direct and common method for introducing a chloromethyl group onto an activated aromatic ring.

Reaction: Propyl phenyl sulfide can be reacted with a source of formaldehyde (like paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride.

Mechanism: The reaction proceeds via electrophilic aromatic substitution. The Lewis acid activates formaldehyde to form a highly electrophilic intermediate, which is then attacked by the electron-rich benzene ring of the propyl phenyl sulfide. The sulfide group is an ortho-, para- director, making the desired 2-substituted product a likely outcome, along with the 4-substituted isomer.

Experimental Protocol: Chloromethylation of Propyl Phenyl Sulfide

Materials:

-

Propyl phenyl sulfide

-

Paraformaldehyde

-

Zinc Chloride (anhydrous)

-

Concentrated Hydrochloric Acid

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propyl phenyl sulfide in anhydrous dichloromethane.

-

Add paraformaldehyde and anhydrous zinc chloride to the solution.

-

Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding cold water.

-

Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to isolate this compound.

Pathway 2: Sulfenylation of 2-Methylbenzyl Chloride

An alternative approach involves the introduction of the propylsulfanyl group onto a pre-functionalized benzene ring.

Reaction: This can be achieved by reacting 2-methylbenzyl chloride with propanethiol in the presence of a base. However, this is less likely to be a primary route due to potential side reactions. A more plausible route starts from 2-chlorotoluene and involves a multi-step synthesis. A more controlled approach would be the reaction of 2-lithiated toluene with propyl disulfide, followed by chlorination of the methyl group.

Workflow for Synthesis Pathway 1

Caption: Synthetic workflow for this compound.

Reactivity and Potential Applications in Drug Development

The reactivity of this compound is dominated by the chloromethyl group, which is a versatile handle for introducing the 2-(propylsulfanyl)benzyl moiety into larger molecules.

Nucleophilic Substitution Reactions

The benzylic chloride is highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups, making it a valuable intermediate in multi-step syntheses.

Examples:

-

Formation of Ethers: Reaction with alkoxides (RONa) yields benzyl ethers.

-

Formation of Esters: Reaction with carboxylate salts (RCOONa) produces benzyl esters.

-

Formation of Amines: Reaction with amines leads to the corresponding benzylamines.

-

Formation of Nitriles: Reaction with cyanide salts (e.g., NaCN) gives the corresponding benzyl nitrile.

These reactions are fundamental in building molecular complexity and are widely employed in the synthesis of pharmaceutical compounds.[1]

Role in Medicinal Chemistry

While this specific molecule is not a known drug, its structural motifs are present in various biologically active compounds.

-

Aryl Sulfides: The aryl sulfide moiety is found in a range of pharmaceuticals and is known to contribute to binding affinity and metabolic stability.

-

Benzyl Halides as Intermediates: Benzyl halides are common intermediates in the synthesis of drugs.[2] For instance, the synthesis of Fenticonazole, an antifungal agent, involves a substituted benzyl chloride intermediate.[2]

-

Potential as a Linker: The dual functionality of the molecule (the reactive chloromethyl group and the modifiable sulfide group) makes it a potential candidate for use as a linker in the development of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras).

Signaling Pathway Implication (Hypothetical)

Caption: Hypothetical drug action involving a derivative.

Analytical Characterization

The identity and purity of this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the aromatic protons, the benzylic methylene protons (-CH₂Cl), and the propyl group protons. The benzylic protons would appear as a singlet around 4.5-4.8 ppm.

-

¹³C NMR would show distinct signals for all ten carbon atoms, with the benzylic carbon appearing in the range of 45-50 ppm.

-

-

Mass Spectrometry (MS):

-

Electron Ionization Mass Spectrometry (EI-MS) would show the molecular ion peak and characteristic fragmentation patterns, including the loss of Cl and cleavage of the propyl group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be evident.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic C-H stretching frequencies for the aromatic and aliphatic groups, as well as a C-Cl stretching band around 650-800 cm⁻¹.

-

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing the purity of the compound and identifying any isomeric byproducts from the synthesis.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used for purity analysis, particularly for monitoring reaction progress.[4]

Protocol: Purity Analysis by GC-MS

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector.

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Mode: Split (e.g., 50:1).

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: 40-450 amu.

Sample Preparation:

-

Dissolve a small amount of the purified product in dichloromethane to a concentration of approximately 1 mg/mL.

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Determine the purity by calculating the peak area percentage.

Safety and Handling

As a benzyl chloride derivative, this compound should be handled with care.

-

Toxicity: Benzyl chlorides are lachrymators and are corrosive to the skin and eyes.[1]

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its synthesis is achievable through established methods like chloromethylation. The reactive chloromethyl group serves as a key functional handle for constructing more complex molecules. While direct biological data is absent, the structural motifs it contains are of interest in medicinal chemistry. Further research into the synthesis and reactivity of this compound could open new avenues for the development of novel therapeutics and other functional organic materials.

References

-

ChemBK. [(chloromethyl)sulfanyl]benzene. Available from: [Link]

-

PubChem. ((Chloromethyl)sulphonyl)benzene. National Center for Biotechnology Information. Available from: [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-2-propyl- (CAS 1730-86-5). Available from: [Link]

-

ChemSynthesis. 2-chloro-propylsulfanyl-benzene. Available from: [Link]

-

PubChem. 1,2-Bis(chloromethyl)benzene. National Center for Biotechnology Information. Available from: [Link]

-

ATSDR. Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]

- Google Patents. US3465051A - Chloromethylation of benzene compounds.

-

PrepChem.com. Preparation of 1-chloro-2-(dichloromethyl)benzene. Available from: [Link]

-

NIST. Benzene, 1-chloro-2-methyl-. NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. Mechanism of reaction with ((chloromethyl)sulfonyl)benzenes. Available from: [Link]

-

NIST. Benzene, 1-chloro-2-(chloromethyl)-. NIST Chemistry WebBook. Available from: [Link]

-

HETEROCYCLES. SYNTHESIS OF 3-(ALKYLSULFANYL)-1,4-BENZOTHIAZINE DERIVATIVES BASED ON CYCLIZATION OF 2-[(CYANOMETHYL)SULFANYL]PHENYL ISOTHIOCYANATE. Available from: [Link]

-

NIST. Benzene, 1-(1-chloroethyl)-4-(chloromethyl)-. NIST Chemistry WebBook. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

Asian Publication Corporation. HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Available from: [Link]

-

Polish Pharmaceutical Society. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Available from: [Link]

-

PubMed. Endocrine-mediated effects of two benzene related compounds, 1-chloro-4-(chloromethyl)benzene and 1,3-diethyl benzene, based on subacute oral toxicity studies using rats. Available from: [Link]

-

LabRulez GCMS. Detection of Toxic Industrial Compounds: A Guide to Analytical Techniques Application. Available from: [Link]

-

MDPI. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Available from: [Link]

-

PMC. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Available from: [Link]

- Google Patents. US4156737A - P-Aminomethyl-benzene-sulfonamide derivatives, process for their preparation and applications thereof.

Sources

Theoretical and Computational Investigation of 1-(Chloromethyl)-2-(propylsulfanyl)benzene: A Workflow for Predicting Reactivity and Properties

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of 1-(Chloromethyl)-2-(propylsulfanyl)benzene, a molecule of interest in synthetic chemistry and potential drug development. Given its dual functionality—an electrophilic benzylic chloride and a nucleophilic thioether substituent on an aromatic ring—a computational approach is essential for elucidating its electronic structure, stability, and reactivity. This document outlines a detailed workflow employing Density Functional Theory (DFT) to predict key properties, including optimized geometry, spectroscopic signatures, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP). By establishing this theoretical foundation, researchers can rationalize experimental outcomes and intelligently design applications for this versatile organosulfur compound.

Introduction: The Case for a Theoretical Deep Dive

This compound is an ortho-disubstituted aromatic compound featuring a unique electronic interplay between its substituents. The propylsulfanyl group (-S-C₃H₇), a thioether, is known to be an activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions due to the lone pair electrons on the sulfur atom. Conversely, the chloromethyl group (-CH₂Cl) is weakly deactivating due to its inductive effect but is also considered an ortho, para-director. This electronic push-pull system, combined with the inherent reactivity of the benzylic chloride as an electrophilic site for nucleophilic substitution, makes the molecule a rich subject for mechanistic and synthetic exploration.

The study of organosulfur compounds is a cornerstone of medicinal chemistry, where they are integral to the structure and function of numerous therapeutic agents.[1] Theoretical modeling provides a powerful, cost-effective tool to predict a molecule's behavior before embarking on extensive laboratory synthesis.[2] Computational methods allow us to visualize electron distribution, identify reactive centers, and calculate thermodynamic and kinetic parameters, offering profound insights that guide experimental design.[3][4] This guide presents a practical, step-by-step methodology for conducting such a theoretical analysis.

Part I: Foundational Computational Concepts

Before detailing the experimental workflow, it is crucial to understand the theoretical descriptors that quantify chemical reactivity. Density Functional Theory (DFT) has emerged as a robust and efficient method for these calculations.[5]

-

Global Reactivity Descriptors : These quantities describe the molecule's overall reactivity.

-

HOMO-LUMO Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive.[1]

-

Ionization Potential (IP) & Electron Affinity (EA) : IP is the energy required to remove an electron (approximated by -EHOMO), while EA is the energy released upon gaining an electron (approximated by -ELUMO). These values relate to the molecule's ability to act as an electron donor or acceptor.[4][6]

-

Chemical Hardness (η) and Softness (S) : Hardness, calculated as (IP - EA) / 2, measures resistance to change in electron distribution. Softness is the reciprocal of hardness. Soft molecules are generally more reactive.

-

-

Local Reactivity Descriptors : These tools pinpoint where on the molecule reactions are most likely to occur.

-

Molecular Electrostatic Potential (MEP) : An MEP map plots the electrostatic potential onto the molecule's electron density surface. It visually identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).[3]

-

Fukui Functions : These functions analyze the change in electron density when an electron is added or removed, providing a more quantitative measure of the most electrophilic and nucleophilic sites within the molecule.

-

Part II: A Practical Workflow for Theoretical Analysis

This section provides a detailed, step-by-step protocol for the computational study of this compound. The choice of functional and basis set is critical; for organosulfur compounds, functionals like M06-2X or B3LYP combined with a Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ offer a good balance of accuracy and computational cost.[2][4]

Mandatory Visualization: The Molecular Structure

Below is the chemical structure of the target molecule, generated using the DOT language.

Caption: 2D representation of this compound.

Experimental Protocol: A Step-by-Step Guide

Objective: To calculate the ground state geometry, electronic properties, and reactivity indicators of this compound.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

-

Input Structure Generation:

-

Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization and Frequency Analysis:

-

Causality: The first principle of any quantum chemical calculation is to find the most stable, lowest-energy conformation of the molecule. All subsequent electronic properties are dependent on this optimized geometry. A frequency calculation is essential to verify that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and not a transition state.

-

Protocol:

-

Set up a DFT calculation using the B3LYP functional and the 6-311+G(d,p) basis set.

-

Specify the task as Opt Freq (Optimization followed by Frequency analysis).

-

Define the charge as 0 and the spin multiplicity as 1 (singlet state).

-

Run the calculation. Upon completion, confirm the absence of imaginary frequencies in the output file.

-

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Causality: Visualizing the HOMO and LUMO provides a qualitative understanding of reactivity. The HOMO represents the region most likely to donate electrons (nucleophilic), while the LUMO represents the region most likely to accept electrons (electrophilic).[1]

-

Protocol:

-

Using the optimized coordinates from Step 2, perform a single-point energy calculation.

-

Generate checkpoint or molden files that store the orbital information.

-

Use visualization software (e.g., GaussView, Chemcraft) to render the HOMO and LUMO surfaces.

-

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Causality: The MEP map provides a more intuitive view of the charge distribution than simple atomic charges. It highlights the regions a reacting species will "see" as it approaches the molecule, guiding predictions of intermolecular interactions.[3]

-

Protocol:

-

From the single-point energy calculation (Step 3), request the generation of the MEP surface mapped onto the total electron density.

-

Visualize the resulting surface, typically using a red-to-blue color scale where red indicates negative potential (electron-rich) and blue indicates positive potential (electron-poor).

-

-

Mandatory Visualization: Theoretical Workflow

The following diagram outlines the logical flow of the computational protocol described.

Caption: Workflow for the theoretical analysis of molecular properties.

Part III: Predicted Outcomes & Data Interpretation

Based on established chemical principles and computational studies of similar organosulfur compounds, we can anticipate the following outcomes from the theoretical workflow.[3][7][8]

Data Presentation: Predicted Molecular Properties

| Property | Predicted Value / Observation | Rationale |

| Optimized Geometry | Non-planar structure due to the sp³ hybridized carbons in the propyl and chloromethyl groups. Specific bond lengths and angles will be determined. | The tetrahedral geometry of sp³ carbons and the size of the sulfur atom prevent a fully planar conformation. |

| HOMO Localization | Primarily located on the sulfur atom and delocalized across the π-system of the benzene ring. | The lone pair electrons on the sulfur atom are the highest energy electrons in the molecule, making this region the primary nucleophilic center. |

| LUMO Localization | Primarily located on the antibonding σ* orbital of the C-Cl bond in the chloromethyl group. | The C-Cl bond is the most electrophilic site, susceptible to nucleophilic attack and cleavage, typical of benzylic halides. |

| MEP Analysis | A region of strong negative potential (red) around the sulfur atom. A region of positive potential (blue) on the hydrogen atoms of the -CH₂Cl group and near the benzylic carbon. | This confirms the sulfur atom as the key nucleophilic site and the chloromethyl group as the primary electrophilic site for SN2-type reactions.[3] |

| Global Reactivity | A moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity. | The presence of both activating and deactivating groups modulates the overall reactivity of the aromatic system. |

Analysis of Reactivity

-

Nucleophilic Reactivity : The primary nucleophilic center is unequivocally the sulfur atom of the propylsulfanyl group. Its lone pair electrons are readily available for reaction with electrophiles. The MEP map will show a region of high electron density localized here.

-

Electrophilic Reactivity : The primary electrophilic center is the benzylic carbon of the chloromethyl group. The polarization of the C-Cl bond and the stability of a potential benzylic carbocation intermediate make this site highly susceptible to nucleophilic attack (e.g., in an SN1 or SN2 reaction).

-

Aromatic Ring Reactivity (EAS) : Predicting the outcome of electrophilic aromatic substitution is more complex. The propylsulfanyl group is a strong activating ortho, para-director. The chloromethyl group is a weak deactivating ortho, para-director. The two groups are ortho to each other.

-

The position para to the strongly activating -SPr group (C4) is sterically accessible.

-

The position ortho to the -SPr group (C3) is also activated but may experience some steric hindrance.

-

The position para to the -CH₂Cl group (C5) is activated by the thioether.

-

Computational analysis of the HOMO distribution and calculated NMR shifts can be used to predict the most probable site of electrophilic attack, which is likely to be C4, the position para to the more powerful activating group.[7]

-

Conclusion

This technical guide establishes a robust and scientifically grounded workflow for the theoretical investigation of this compound. By leveraging Density Functional Theory, researchers can move beyond qualitative predictions to generate quantitative data on the molecule's geometric, electronic, and reactive properties. The insights gained from this in silico approach—identifying the nucleophilic sulfur center, the electrophilic benzylic carbon, and the most reactive positions on the aromatic ring—are invaluable for guiding synthetic strategies, understanding reaction mechanisms, and exploring the potential of this molecule in drug design and materials science. This predictive power allows for a more efficient and targeted allocation of laboratory resources, accelerating the pace of scientific discovery.

References

-

An experimental and theoretical study of ROS scavenging by organosulfur compounds from garlic: In silico analysis of metabolic pathways and interactions on CYP2E1. (2022). Journal of the Iranian Chemical Society. [Link]

-

Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. (2016). The Journal of Organic Chemistry. [Link]

-

Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination. (2025). Journal of Chemical Education. [Link]

-

An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Aromatic Substitution. PIPER: Resources for Teaching Physical Chemistry. [Link]

-

Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. (2015). The Journal of Physical Chemistry A. [Link]

-

Conformational Analysis of Thioether Musks Using Density Functional Theory. (2009). International Journal of Molecular Sciences. [Link]

-

An analysis of electrophilic aromatic substitution: a “complex approach”. (2021). RSC Advances. [Link]

-

A DFT Insight into the Electronic Properties of a Ketone–Thioether Compound. (2026). ResearchGate. [Link]

-

Thermochemistry of Small Organosulfur Compounds from ab Initio Calculations. (2004). The Journal of Physical Chemistry A. [Link]

-

Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. (2016). The Journal of Physical Chemistry A. [Link]

-

Kharasch, N. (Ed.). (1961). Organic Sulfur Compounds. Pergamon. [Link]

-

Synthetic Applications of Organosulfur Compounds in Drug Design. (2025). ResearchGate. [Link]

-

((Chloromethyl)sulphonyl)benzene. PubChem. [Link]

-

The Chemistry of New Garlic-Derived Organosulfur Compounds and the Molecular Basis of Olfaction. (2015). ORBi, University of Liège. [Link]

-

Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. (2024). Molecules. [Link]

-

Electron Affinity Calculations for Thioethers. (1995). NASA Technical Reports Server. [Link]

-

[(chloromethyl)sulfanyl]benzene. ChemBK. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Aromatic Substitution â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

An In-depth Technical Guide to 1-Chloro-2-(chloromethyl)benzene (o-Chlorobenzyl Chloride)

A Note on the Subject Compound: Initial research into the specified topic, "1-(Chloromethyl)-2-(propylsulfanyl)benzene," did not yield sufficient public-domain information to construct a comprehensive technical guide. This suggests the compound may be novel, proprietary, or not extensively studied. To fulfill the core requirements of this guide for an in-depth analysis of a related chemical entity, this document will focus on the structurally similar and industrially significant compound, 1-chloro-2-(chloromethyl)benzene , commonly known as o-chlorobenzyl chloride (OCBC) . This compound serves as a valuable case study in the synthesis and application of halogenated aromatic intermediates.

Introduction and Industrial Significance

1-Chloro-2-(chloromethyl)benzene (CAS No. 611-19-8) is a halogenated aromatic hydrocarbon with the molecular formula C₇H₆Cl₂.[1][2] It is a clear, colorless to pale yellow liquid characterized by a pungent odor.[1][3] As a difunctional molecule, featuring both a chlorinated aromatic ring and a reactive benzylic chloride group, OCBC is a versatile intermediate in organic synthesis. Its primary industrial application lies in the manufacturing of agrochemicals, specifically as a precursor to at least two major herbicides used in OECD countries.[1] The compound is also utilized in the synthesis of dyes, pigments, and pharmaceuticals.[3][4][5]

Global production of OCBC is significant, with an estimated total volume of about 1,000 tonnes per year in Germany, Japan, and Belgium in the early 2000s.[1] Its established use underscores the importance of understanding its synthesis, reactivity, and physicochemical properties for researchers and professionals in chemical development.

Synthesis and Manufacturing Process

The industrial synthesis of 1-chloro-2-(chloromethyl)benzene is primarily achieved through the controlled chlorination of o-chlorotoluene.[1] This process is typically conducted in a closed system to manage the release of byproducts and ensure operational safety.[1]

Core Synthesis Pathway: Free-Radical Chlorination

The fundamental reaction involves the substitution of a hydrogen atom on the methyl group of o-chlorotoluene with a chlorine atom. This is a free-radical chain reaction, which can be initiated by UV light or a chemical initiator.

Reaction: o-Chlorotoluene + Cl₂ → 1-Chloro-2-(chloromethyl)benzene + HCl

The process requires careful control to prevent over-chlorination, which can lead to the formation of byproducts such as 1-chloro-2-(dichloromethyl)benzene and 1-chloro-2-(trichloromethyl)benzene.[1]

Experimental Protocol: Industrial Synthesis

The following protocol outlines a generalized industrial procedure for the synthesis of OCBC.

Step 1: Reactor Charging

-

The reaction is performed in a closed system reactor suitable for chlorination reactions.

-

o-Chlorotoluene is charged into the reactor.

Step 2: Initiation and Chlorination

-

The reaction is initiated, often photochemically with UV light.

-

Chlorine gas is bubbled through the o-chlorotoluene at a controlled rate.

-

The reaction temperature is maintained to optimize for monochlorination and control the reaction rate.

Step 3: Reaction Monitoring

-

The reaction progress is monitored using analytical techniques such as gas chromatography (GC) to determine the relative concentrations of the starting material, desired product, and chlorinated byproducts.

Step 4: Quenching and Neutralization

-

Once the desired conversion is achieved, the chlorine feed is stopped.

-

The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove residual chlorine and hydrogen chloride (HCl) gas.

-

The off-gas is typically scrubbed or incinerated.[1]

Step 5: Purification

-

The crude product is purified by fractional distillation under reduced pressure (vacuum) to separate the desired 1-chloro-2-(chloromethyl)benzene from unreacted starting material and over-chlorinated byproducts.[6] A patent describes a continuous rectification process where the overhead temperature is controlled at 110-115°C under a vacuum of -0.095MPa to -0.098MPa to yield a product with a purity of over 95%.[6]

Causality in Experimental Design

-

Closed System: The use of a closed system is critical for safety and environmental reasons. It contains the corrosive HCl gas byproduct and unreacted chlorine, preventing their release into the atmosphere.[1]

-

Controlled Chlorination: The rate of chlorine addition and the reaction temperature are carefully managed to favor the formation of the monochlorinated product. Over-chlorination is a competing reaction that leads to impurity formation.

-

Vacuum Distillation: Purification by vacuum distillation is necessary because OCBC has a high boiling point (217°C at atmospheric pressure).[1] Distillation under reduced pressure lowers the boiling point, preventing thermal degradation of the product.

Synthesis Workflow Diagram

Caption: Industrial synthesis workflow for 1-chloro-2-(chloromethyl)benzene.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 1-chloro-2-(chloromethyl)benzene are crucial for its handling, storage, and application in further synthetic steps.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂ | [1][2] |

| Molecular Weight | 161.03 g/mol | [1][3] |

| CAS Number | 611-19-8 | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [1][3][7] |

| Melting Point | -17°C | [1][2] |

| Boiling Point | 217°C (at 1013 hPa) | [1][2] |

| Density | 1.274 g/cm³ (at 20°C) | [1][3] |

| Vapor Pressure | 0.2 hPa (at 25°C) | [1] |

| Water Solubility | 100 mg/L (at 25°C) | [1] |

| Log P (octanol/water) | 3.32 | [1] |

| Flash Point | 109°C (Closed Cup) | [2][8] |

Applications in Chemical Synthesis

The primary utility of 1-chloro-2-(chloromethyl)benzene stems from its role as a reactive intermediate. The benzylic chloride is susceptible to nucleophilic substitution, allowing for the introduction of the o-chlorobenzyl moiety into various molecular scaffolds.

Agrochemicals

The most significant application of OCBC is in the production of herbicides.[1] It serves as a key building block for complex active ingredients. For example, it can be used in the synthesis of fungicides like prothioconazole.[9]

Pharmaceuticals and Dyes

OCBC is a precursor in the synthesis of various pharmaceuticals and dyes.[3][7][8] It is used in the synthesis of piperidine derivatives that act as inhibitors for human heat shock protein 70, which has applications in treating drug-resistant tumors.[9] It is also a reagent in the synthesis of benzothiazole derivatives with potential anticancer activity.[9]

Grignard Reagent Formation

OCBC can be used to prepare the corresponding Grignard reagent, o-chlorobenzylmagnesium chloride. A continuous preparation method for this reagent has been developed, which is important for subsequent carbon-carbon bond-forming reactions in organic synthesis.[10]

Safety, Handling, and Environmental Fate

Health and Safety

1-Chloro-2-(chloromethyl)benzene is a hazardous substance that requires careful handling.

-

Toxicity: It is harmful if swallowed or in contact with skin, and toxic if inhaled.[8] Acute toxicity studies show oral LD50 values in rats between 350 and 951 mg/kg bw.[1]

-

Irritation: The compound is a sensory irritant and causes severe skin burns and serious eye damage.[1][4][8]

-

Handling: Due to its hazardous nature, production and use are typically performed in closed systems, and workers are required to use personal protective equipment (PPE), including masks, safety glasses, and gloves.[1]

Environmental Fate

-

Biodegradability: OCBC is not readily biodegradable.[1]

-

Hydrolysis: It hydrolyzes in water to form o-chlorobenzyl alcohol, which can then be slowly biotransformed.[1]

-

Bioaccumulation: The calculated bioconcentration factor of 71.85 suggests a low potential for bioaccumulation.[1]

-

Photodegradation: The half-life of OCBC in the air due to reaction with OH radicals is calculated to be 103 hours.[1]

Conclusion

1-Chloro-2-(chloromethyl)benzene is a chemical intermediate of significant industrial importance, primarily driven by its application in the agrochemical sector. Its synthesis via the controlled chlorination of o-chlorotoluene is a well-established industrial process that requires careful management of reaction conditions to ensure high purity and operational safety. The reactivity of its benzylic chloride group makes it a versatile building block in organic synthesis. A thorough understanding of its physicochemical properties, synthetic pathways, and safety protocols is essential for its effective and safe utilization in research and industrial applications.

References

- OECD SIDS. (2004, January 30). Benzene, 1-chloro-2-(chloromethyl)- CAS N°: 611-19-8.

- Biosynth. (n.d.). 1-Chloro-2-chloromethyl-benzene.

- Made-in-China.com. (n.d.). Colorless 99% CAS 611-19-8 O-Chlorobenzyl Chloride.

- CymitQuimica. (n.d.). CAS 611-19-8: 2-Chlorobenzyl chloride.

- IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. (n.d.). 611-19-8 OCBC o-Chlorobenzyl chloride.

- X-MOL. (2025, April 3). o-Chlorobenzyl Chloride: A Comprehensive Overview.

- Google Patents. (n.d.). CN101941885A - Preparation method of o-chlorobenzyl chloride.

- Thermo Scientific Chemicals. (n.d.). 2-Chlorobenzyl chloride, 98+%.

- Chemsafe. (n.d.). 1-Chloro-2-(chloromethyl)benzene.

- Eureka. (2020, May 12). Continuous preparation method of o-chlorobenzyl chloride Grignard reagent.

- ChemicalBook. (2026, January 13). 2-Chlorobenzyl chloride.

- Scent & Flavor. (n.d.). 2-Chlorobenzyl chloride (CAS 611-19-8): Odor profile, Properties, & IFRA compliance.

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 611-19-8 OCBC o-Chlorobenzyl chloride - Products TOP - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]

- 4. 2-Chlorobenzyl chloride | 611-19-8 [chemicalbook.com]

- 5. scent.vn [scent.vn]

- 6. CN101941885A - Preparation method of o-chlorobenzyl chloride - Google Patents [patents.google.com]

- 7. Colorless 99% CAS 611-19-8 O-Chlorobenzyl Chloride - O-Chlorobenzyl Chloride and CAS 611-19-8 [senfeida.en.made-in-china.com]

- 8. 2-Chlorobenzyl chloride, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. CAS 611-19-8: 2-Chlorobenzyl chloride | CymitQuimica [cymitquimica.com]

- 10. Continuous preparation method of o-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Synthesis of "1-(Chloromethyl)-2-(propylsulfanyl)benzene"

Executive Summary

This application note details a robust, three-step protocol for the synthesis of 1-(Chloromethyl)-2-(propylsulfanyl)benzene (also known as 2-(propylthio)benzyl chloride). This compound is a critical electrophilic building block in medicinal chemistry, often employed in the development of GPCR ligands and kinase inhibitors where the ortho-sulfide moiety provides specific steric and lipophilic interactions.

The protocol utilizes thiosalicylic acid as a cost-effective and stable starting material, avoiding the handling of sensitive thiols in early stages. The workflow features a high-yielding S-alkylation, a controlled reduction, and a chemoselective chlorination designed to preserve the oxidation state of the sulfide.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the propyl chain on the sulfur atom before generating the reactive benzyl chloride. This prevents self-alkylation and minimizes the handling of noxious mercapto-benzyl intermediates.

Strategic Disconnection:

-

Target: this compound

-

Precursor 1: 2-(Propylsulfanyl)benzyl alcohol (Stable intermediate)

-

Precursor 2: 2-(Propylsulfanyl)benzoic acid (Crystalline, easy to purify)

-

Starting Material: Thiosalicylic acid (2-Mercaptobenzoic acid)

Key Challenges & Solutions:

-

Sulfide Oxidation: The sulfide moiety is prone to oxidation to sulfoxide/sulfone during workups. Solution: All steps use degassed solvents and inert atmospheres (N₂/Ar).

-

Benzyl Chloride Instability: The final product is a reactive alkylating agent prone to hydrolysis. Solution: The final chlorination is performed under anhydrous conditions with immediate usage or storage at -20°C.

Reaction Scheme (Graphviz Visualization)

Caption: Three-stage synthetic pathway from Thiosalicylic acid to the target benzyl chloride.

Detailed Experimental Protocols

Safety Pre-Check

-

Thiosalicylic acid: Stench. Use bleach to neutralize spills.

-

Thionyl Chloride (SOCl₂): Releases SO₂ and HCl gases. Reacts violently with water.

-

Final Product: Potent lachrymator and alkylating agent.[1] Handle only in a fume hood.

Step 1: Synthesis of 2-(Propylsulfanyl)benzoic acid

This step locks the sulfur with a propyl group, preventing disulfide formation.

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

Thiosalicylic acid (15.4 g, 100 mmol)

-

Potassium Hydroxide (KOH) (14.0 g, 250 mmol) dissolved in 150 mL water.

-

1-Bromopropane (13.5 g, 110 mmol) or 1-Iodopropane.

-

Ethanol (100 mL).

-

-

Procedure:

-

Dissolve thiosalicylic acid in the KOH solution (exothermic).

-

Add ethanol to solubilize the organic halide.

-

Add 1-bromopropane dropwise over 15 minutes.

-

Reflux the mixture for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1; Product is less polar than SM).

-

Workup: Cool to room temperature. Acidify with 6M HCl to pH ~2. The product will precipitate as a white/off-white solid.

-

Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

-

-

Expected Yield: 85–92% (White crystalline solid).

Step 2: Reduction to 2-(Propylsulfanyl)benzyl alcohol

Reduction of the carboxylic acid requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

-

Setup: Flame-dried 500 mL 3-neck RBF, N₂ atmosphere, addition funnel.

-

Reagents:

-

2-(Propylsulfanyl)benzoic acid (19.6 g, 100 mmol).

-

LiAlH₄ (4.55 g, 120 mmol) (Use 2.4 M solution in THF for safety if available).

-

Anhydrous THF (200 mL).

-

-

Procedure:

-

Suspend LiAlH₄ in THF at 0°C.

-

Dissolve the benzoic acid derivative in THF (50 mL) and add dropwise to the LiAlH₄ suspension. Caution: Gas evolution (H₂).

-

Allow to warm to RT and stir for 4 hours.

-

Quench (Fieser Method): Cool to 0°C. Slowly add: 4.5 mL water, then 4.5 mL 15% NaOH, then 13.5 mL water.

-

Stir until a white granular precipitate forms. Filter through Celite.

-

Concentrate the filtrate to yield the crude alcohol.

-

-

Purification: If necessary, purify via flash chromatography (Hexane/EtOAc 8:2).

-

Expected Yield: 80–88% (Clear to pale yellow oil).

Step 3: Chlorination to this compound

Critical: Avoid oxidants to protect the sulfide. SOCl₂ is preferred over PCl₅ due to easier workup.

-

Setup: 250 mL RBF, N₂ atmosphere, drying tube (CaCl₂).

-

Reagents:

-

2-(Propylsulfanyl)benzyl alcohol (9.1 g, 50 mmol).

-

Thionyl Chloride (SOCl₂) (7.14 g, 60 mmol, 1.2 equiv).

-

Dichloromethane (DCM) (anhydrous, 100 mL).

-

Catalytic DMF (2 drops).

-

-

Procedure:

-

Dissolve the alcohol in DCM and cool to 0°C.

-

Add SOCl₂ dropwise over 20 minutes. The solution may turn yellow/orange.

-

Remove the ice bath and stir at RT for 2 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 9:1). The alcohol spot should disappear.

-

Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure (use a base trap for HCl vapors).

-

Redissolve the residue in DCM (50 mL) and wash quickly with saturated NaHCO₃ (cold) and Brine.

-

Dry over MgSO₄, filter, and concentrate.

-

-

Storage: The product is unstable on silica. Use immediately or distill under high vacuum if high purity is required. Store at -20°C under Argon.

Analytical Data & Validation

| Compound | State | Key 1H NMR Signals (CDCl3, 400 MHz) |

| Intermediate 1 (Acid) | White Solid | δ 11.0 (br s, 1H, COOH), 8.1 (d, 1H, Ar-H), 2.9 (t, 2H, S-CH2) |

| Intermediate 2 (Alcohol) | Pale Oil | δ 4.75 (s, 2H, CH2-OH), 2.92 (t, 2H, S-CH2), 1.70 (m, 2H), 1.05 (t, 3H) |

| Target Product (Chloride) | Yellow Oil | δ 7.2-7.4 (m, 4H, Ar-H), 4.82 (s, 2H, CH2-Cl) , 2.95 (t, 2H, S-CH2) |

Validation Check:

-

NMR: The shift of the benzylic protons from ~4.75 ppm (Alcohol) to ~4.82 ppm (Chloride) confirms conversion.

-

Mass Spec: Look for characteristic Chlorine isotope pattern (3:1 ratio for M and M+2).

Expert Insights & Troubleshooting

-

Sulfide Oxidation: If the final product shows an extra peak in NMR (downfield, ~3.0-3.5 ppm), the sulfide may have oxidized to a sulfoxide. This often happens if the SOCl₂ reaction is run too hot or if the workup is prolonged. Fix: Keep reaction at 0°C–RT and use Oxalyl Chloride with catalytic DMF as a milder alternative to SOCl₂.

-

Alternative Chlorination: For extremely sensitive substrates, use the Appel Reaction (PPh₃ + CCl₄) or MsCl/LiCl/Collidine . The MsCl method avoids acidic conditions entirely.

-

Odor Control: All glassware contacting thiols/sulfides should be soaked in a dilute bleach solution before removal from the fume hood to oxidize the sulfur residues and eliminate smell.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Sigma-Aldrich. 2-(Propylsulfanyl)benzoic acid Product Page. (Precursor validation).

-

BenchChem. Technical Guide: Chlorination of Benzyl Alcohols. (General chlorination protocols).

-

Organic Chemistry Portal. Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride. (Mechanistic background).

Sources

Application Notes & Protocols: Derivatization of 1-(Chloromethyl)-2-(propylsulfanyl)benzene

Introduction: A Versatile Synthon for Advanced Synthesis

1-(Chloromethyl)-2-(propylsulfanyl)benzene is a bifunctional aromatic compound poised to serve as a valuable and versatile building block in modern organic and medicinal chemistry. Its structure uniquely combines a highly reactive benzylic chloride moiety with a nucleophilic and oxidizable thioether group. The benzylic chloride is an excellent electrophile for nucleophilic substitution reactions, enabling the facile introduction of a wide array of functional groups. This reactivity is attributed to the stability of the corresponding benzylic carbocation intermediate, which is stabilized by the adjacent aromatic ring, facilitating both S(_N)1 and S(_N)2 pathways.[1]

The ortho-disposed propylsulfanyl group offers a secondary site for chemical modification. While it may exert a mild steric influence on the chloromethyl group's reactivity, its primary role is as a functional handle.[2] The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone, dramatically altering the electronic properties, solubility, and hydrogen bonding capacity of the molecule. This dual reactivity makes this compound an attractive starting material for generating diverse molecular scaffolds, particularly in the development of novel pharmaceutical agents and functional materials.

This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed, field-tested protocols and the underlying mechanistic rationale for each transformation.

Core Reactivity: The Benzylic Chloride Engine

The primary driver of derivatization is the chloromethyl group. Benzylic halides are significantly more reactive towards nucleophilic substitution than their non-aromatic alkyl halide counterparts and are generally unreactive towards elimination reactions.[3][4] The reaction can proceed through two main pathways, largely dependent on the reaction conditions and the nature of the nucleophile:

-

S(_N)2 (Bimolecular Nucleophilic Substitution): Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, Acetonitrile). This pathway involves a backside attack by the nucleophile, leading to a single, concerted step of bond formation and bond breaking.

-

S(_N)1 (Unimolecular Nucleophilic Substitution): Favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water) that can stabilize the intermediate carbocation. The reaction proceeds in two steps, with the rate-determining step being the formation of the resonance-stabilized benzylic carbocation.[1]

The presence of the ortho-propylsulfanyl group is not expected to dramatically hinder these pathways, though it may slightly disfavor a pure S(_N)2 backside attack due to steric crowding. However, the sulfur's lone pairs do not provide significant intramolecular nucleophilic assistance under typical conditions.[2]